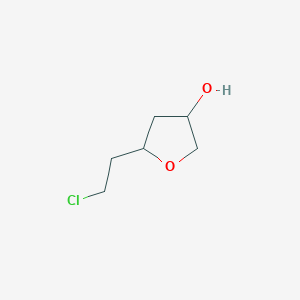

5-(2-Chloroethyl)tetrahydrofuran-3-ol

Description

5-(2-Chloroethyl)tetrahydrofuran-3-ol is a tetrahydrofuran derivative featuring a hydroxyl group at the 3-position and a 2-chloroethyl substituent at the 5-position. The tetrahydrofuran ring may confer moderate polarity, influencing solubility and bioavailability compared to purely lipophilic analogs.

Properties

Molecular Formula |

C6H11ClO2 |

|---|---|

Molecular Weight |

150.60 g/mol |

IUPAC Name |

5-(2-chloroethyl)oxolan-3-ol |

InChI |

InChI=1S/C6H11ClO2/c7-2-1-6-3-5(8)4-9-6/h5-6,8H,1-4H2 |

InChI Key |

VNVQUOHYTATDSS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1CCCl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Chloroethyl-Containing Compounds

Preparation Methods

Acid-Catalyzed Cyclization

A prevalent method for tetrahydrofuran synthesis involves acid-catalyzed cyclization of diols or keto-alcohols. For example, in the preparation of 4,5-dihydro-2-methylfuran, 5-hydroxy-2-pentanone undergoes cyclization with phosphoric acid at 200°C, yielding the furan ring via intramolecular dehydration. Adapting this approach, 5-(2-hydroxyethyl)pentan-3-ol could cyclize under similar conditions to form the tetrahydrofuran core. Key considerations include:

-

Acid selection : Phosphoric acid minimizes side reactions compared to stronger acids like H₂SO₄.

-

Temperature control : Excessive heat may degrade the chloroethyl group, necessitating moderate temperatures (150–180°C).

-

Protection of hydroxyl groups : The C3 hydroxyl must remain unprotected during cyclization to avoid premature derivatization.

Post-cyclization, the secondary alcohol at C3 could be selectively chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, CN1887880A demonstrates the esterification of L-malic acid with thionyl chloride in methanol, followed by hydrolysis to yield hydroxytetrahydrofuran derivatives. Applying this to 5-(2-hydroxyethyl)tetrahydrofuran-3-ol would involve:

-

Dissolving the diol in anhydrous dichloromethane.

-

Adding SOCl₂ dropwise at 0°C to convert the C5 hydroxyethyl group to 2-chloroethyl.

-

Quenching excess SOCl₂ with a saturated NaHCO₃ solution.

Yield Optimization : Patent CN108440457B reports 86–88% yields for analogous thiol-acetate formations using stoichiometric thioacetic acid and hexahydropyridine. Similar precision in reagent ratios and temperature control (e.g., maintaining 0–5°C during chlorination) could enhance yields.

Nucleophilic Substitution on Preformed Tetrahydrofuran

Alkylation of Tetrahydrofuran-3-ol

Introducing the 2-chloroethyl group via nucleophilic substitution on tetrahydrofuran-3-ol presents challenges due to the ring’s conformational rigidity and the hydroxyl group’s poor leaving capacity. However, converting the hydroxyl to a better leaving group (e.g., tosylate or mesylate) enables alkylation.

Procedure :

-

Tosylation : Treat tetrahydrofuran-3-ol with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C.

-

Alkylation : React the tosylate with 2-chloroethylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by warming to room temperature.

Challenges :

-

Competing elimination reactions may form dihydrofuran byproducts.

-

Steric hindrance at C5 complicates nucleophilic attack.

Mitigation Strategies :

-

Use bulky bases (e.g., LDA) to deprotonate selectively.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Temperature Range | Yield (Estimated) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 5-(2-Hydroxyethyl)pentan-3-ol | H₃PO₄, SOCl₂ | 150–200°C | 70–85% | Scalable, minimal purification | Requires high temps, risk of degradation |

| Nucleophilic Substitution | Tetrahydrofuran-3-ol | TsCl, 2-ClCH₂CH₂MgBr | −78°C to 25°C | 50–65% | Selective functionalization | Low yields due to steric hindrance |

| Epoxide Ring-Opening | 5-Vinyltetrahydrofuran-3-ol | mCPBA, HCl, Et₃N | −10°C to 25°C | 60–75% | High regioselectivity | Multi-step, cost of epoxidation reagents |

Industrial-Scale Considerations

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(2-Chloroethyl)tetrahydrofuran-3-ol with high purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or Grignard reactions. For example, a chloroethyl group can be introduced via alkylation of tetrahydrofuran-3-ol derivatives using 2-chloroethyl halides in anhydrous tetrahydrofuran (THF) under inert conditions (e.g., argon). Evidence from analogous syntheses (e.g., chlorinated intermediates in THF) suggests optimizing reaction temperature (–5°C to 25°C) and using catalysts like magnesium chloride to enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .

Basic: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

Combine ¹H-NMR and ¹³C-NMR to resolve stereochemistry and substituent positions. For instance, the chloroethyl group’s protons resonate as a triplet (δ ~3.6–3.8 ppm) coupled to adjacent CH₂, while the tetrahydrofuran ring protons show distinct splitting patterns (e.g., δ 4.0–4.5 ppm for hydroxyl-bearing carbons). HRMS ([M+Na]+) validates molecular weight (e.g., calculated m/z for C₆H₁₁ClO₂: ~158.03). Compare spectral data with computed properties (e.g., logP, polar surface area) from databases like NIST .

Advanced: What strategies mitigate decomposition of this compound during storage?

Methodological Answer:

The chloroethyl group is prone to hydrolysis or β-elimination. Store the compound in anhydrous conditions (argon atmosphere) at –20°C, using desiccants like silica gel. Avoid prolonged exposure to light or moisture. Pre-purify solvents (e.g., THF dried over molecular sieves) and employ stabilizers like BHT (0.1% w/w) if reactivity studies are delayed. Regularly validate stability via HPLC and NMR .

Advanced: How can this compound serve as an intermediate in pharmaceutical synthesis?

Methodological Answer:

The compound’s chloroethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl moieties for drug candidates. For example, it could act as a precursor to nucleoside analogs (e.g., antiviral agents) by replacing the chlorine with nucleobases via SN2 displacement. Optimize reaction conditions (e.g., Pd catalysts, ligand systems) in THF/water mixtures, as seen in similar purine derivatives .

Advanced: How should researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis and purification protocols rigorously. Use differential scanning calorimetry (DSC) to confirm melting points and compare with computational predictions (e.g., via ChemAxon or NIST data). Solubility studies in DMSO, THF, and water should follow standardized OECD guidelines. Cross-validate findings with independent labs and publish detailed experimental conditions .

Advanced: What experimental designs optimize the regioselectivity of reactions involving this compound?

Methodological Answer:

To control regioselectivity (e.g., avoiding ring-opening of tetrahydrofuran), use sterically hindered bases (e.g., LDA) in non-polar solvents (e.g., toluene) at low temperatures. For functionalization at the chloroethyl group, employ phase-transfer catalysts (e.g., TBAB) in biphasic systems. Monitor reaction pathways via in-situ IR or LC-MS. Computational modeling (DFT) can predict transition states to guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.